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2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1681711
CAS No.: 158932-33-3
M. Wt: 686.7 g/mol
InChI Key: SBVBJPHMDABKJV-UHFFFAOYSA-N
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Description

Contextualization within Lignan (B3055560) Phytochemistry Research

Lignans (B1203133) are a large class of diphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. researchgate.net They are widespread in the plant kingdom, found in various parts such as roots, stems, and seeds. researchgate.nethealthprevent.net Within this broad category, secoisolariciresinol (B192356) diglucoside is a principal lignan, particularly abundant in flaxseed (Linum usitatissimum). researchgate.netnih.gov In most plants, lignans exist in their free form; however, in flaxseed, the primary lignan, secoisolariciresinol, is present in its glycosylated form, secoisolariciresinol diglucoside (SDG). researchgate.netnih.gov This glycosylation, the attachment of sugar molecules, significantly influences its properties.

Upon ingestion, gut microflora metabolize SDG into the mammalian lignans enterodiol (B191174) and enterolactone (B190478). researchgate.netcambridge.org Research in lignan phytochemistry often focuses on the biosynthesis of these compounds in plants, their metabolism in humans and animals, and their potential biological activities. nih.govnih.gov

Significance of Secoisolariciresinol Diglucoside in Plant Secondary Metabolism Studies

The study of secoisolariciresinol diglucoside provides valuable insights into plant secondary metabolism, the complex network of biochemical pathways that produce a diverse array of compounds not directly involved in the primary functions of growth, development, and reproduction. These secondary metabolites, including lignans, often play crucial roles in plant defense and adaptation to environmental stress. researchgate.netmdpi.com

The biosynthesis of SDG is a multi-step process that begins with the phenylpropanoid pathway, which generates the basic C6-C3 units of lignans. bohrium.com Key steps include the stereoselective coupling of coniferyl alcohols, the formation of pinoresinol (B1678388), and its subsequent conversion to other lignans. bohrium.com The final and critical step in SDG biosynthesis is glycosylation, where UDPG:glucosyltransferases (GTs) catalyze the attachment of glucose molecules to the secoisolariciresinol aglycone. researchgate.netbohrium.com Specifically, the enzyme UGT74S1 has been identified as playing a key role in the two-step glucosylation of secoisolariciresinol (SECO) to form first secoisolariciresinol monoglucoside (SMG) and then SDG. researchgate.net Understanding this pathway is essential for developing new flaxseed cultivars with enhanced lignan content. nih.govnih.gov

Overview of Current Academic Research Trajectories for Secoisolariciresinol Diglucoside

Current academic research on secoisolariciresinol diglucoside is multifaceted, exploring its biosynthesis, analytical detection, and biological activities. A significant area of investigation is the elucidation of the complete biosynthetic pathway of SDG and the genes involved. nih.govnih.gov This knowledge could be leveraged to increase the production of this valuable compound in flaxseed and other plants.

Another major research focus is the development of advanced analytical methods for the accurate quantification of SDG in various matrices, including plant materials and biological fluids. nih.govnih.govmdpi.comresearchgate.net High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.govuaeu.ac.ae

Furthermore, extensive research is being conducted to understand the various biological effects of SDG and its metabolites. Studies have investigated its antioxidant properties and its potential role in various health aspects. wikipedia.orgresearchgate.netnih.gov These research efforts aim to provide a solid scientific basis for the potential applications of this phytoestrogen.

Interactive Data Tables

Key Enzymes in SDG Biosynthesis

EnzymeFunction
Phenylalanine ammonia lyase (PAL)Catalyzes the initial step in the phenylpropanoid pathway. researchgate.net
Dirigent proteinsMediate the stereoselective coupling of coniferyl alcohols. bohrium.com
Pinoresinol-lariciresinol reductase (PLR)Converts pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. nih.gov
Secoisolariciresinol dehydrogenase (SDH)Converts secoisolariciresinol to matairesinol (B191791). nih.gov
UGT74S1A UDP-glycosyltransferase that catalyzes the glucosylation of SECO to SMG and SDG. researchgate.net

Analytical Methods for SDG Detection

MethodApplication
High-Performance Liquid Chromatography (HPLC)Quantification of SDG in flaxseeds and flaxseed oil. nih.govnih.govuaeu.ac.ae
HPLC with Diode Array Detection (DAD)Determination of SDG in flaxseed oil. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of lignans and their metabolites in biological samples. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of lignans. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46O16 B1681711 2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 158932-33-3

Properties

IUPAC Name

2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBJPHMDABKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158932-33-3
Record name Secoisolariciresinol 9,9'-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Secoisolariciresinol Diglucoside in Planta

Phenylpropanoid Pathway as a Precursor System

The journey to SDG begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds, including the precursors to lignans (B1203133). nih.govfrontiersin.orgnih.gov This pathway converts the amino acid phenylalanine into various hydroxycinnamic acid derivatives, which serve as the foundational C6-C3 units for lignan (B3055560) biosynthesis. nih.govnih.gov

The biosynthesis is initiated with the deamination of the amino acid L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govnih.govnih.gov This is a critical entry point into the phenylpropanoid pathway. Following this, a series of enzymatic hydroxylations and methylations occur. Cinnamic acid is first hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. nih.govfrontiersin.org In some plant species, a bypass route exists where tyrosine can be directly converted to p-coumaric acid. frontiersin.org

Subsequent reactions further modify the aromatic ring. p-Coumaric acid can be hydroxylated to caffeic acid, which is then methylated by caffeic acid O-methyltransferase (COMT) to yield ferulic acid. nih.govnih.gov Ferulic acid is then activated by 4-coumarate:CoA ligase (4CL) to its coenzyme A thioester, feruloyl-CoA. nih.gov These cinnamic acid derivatives are crucial intermediates, not only for lignan biosynthesis but also for the production of other important plant compounds like flavonoids and lignin (B12514952). nih.govpnas.org

Monolignol Dimerization and Stereoselective Coupling Mechanisms

The activated phenylpropanoid units are then channeled into the monolignol-specific branch of the pathway. Feruloyl-CoA is reduced to coniferaldehyde (B117026) by cinnamoyl-CoA reductase (CCR), and subsequently to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD). nih.gov Coniferyl alcohol is a primary monolignol, a key substrate for the dimerization process that defines lignans. wikipedia.org

The dimerization of two coniferyl alcohol molecules is a pivotal step that leads to the formation of the basic lignan skeleton. nih.govresearchgate.net This is not a random process; it is a highly controlled reaction that determines the stereochemistry of the resulting lignan. oup.comnih.gov

The stereoselective coupling of monolignol radicals is guided by a class of non-enzymatic proteins known as dirigent proteins (DIRs). oup.comnih.govnih.gov In the absence of DIRs, the oxidation of coniferyl alcohol by enzymes like laccases or peroxidases results in a random mixture of racemic products. nih.gov However, in the presence of a DIR, the coupling of two coniferyl alcohol radicals is directed to occur in a specific regio- and stereoselective manner, leading to the formation of a particular stereoisomer of the lignan pinoresinol (B1678388). oup.comnih.gov For instance, different DIRs can direct the formation of either (+)-pinoresinol or (–)-pinoresinol. oup.com This precise control is fundamental to the biosynthesis of biologically active lignans. aiche.orgacs.org

The dimerization of two coniferyl alcohol molecules, mediated by an oxidizing agent and a dirigent protein, yields pinoresinol. nih.govnih.gov Pinoresinol is a furofuran-type lignan that serves as the precursor for a wide variety of other lignans, including secoisolariciresinol (B192356). nih.govnih.gov

Pinoresinol is then subjected to the first of two reductive steps catalyzed by the enzyme pinoresinol-lariciresinol reductase (PLR). nih.govnih.gov This NADPH-dependent reductase converts pinoresinol into lariciresinol (B1674508). nih.govnih.gov

Conversion of Lariciresinol to Secoisolariciresinol

The final steps in the formation of the aglycone of SDG involve further reduction.

Pinoresinol-lariciresinol reductase (PLR) is often a bifunctional enzyme that catalyzes two sequential reduction reactions. nih.govuniprot.org After converting pinoresinol to lariciresinol, the same enzyme then catalyzes the reduction of lariciresinol to secoisolariciresinol. nih.govnih.govnchu.edu.tw Studies have shown that PLRs from different plant species can exhibit varying substrate and product specificities. nih.govnih.gov For example, some PLRs efficiently catalyze both reductive steps, while others may show a preference for pinoresinol as a substrate. nih.gov In flax, the PLR enzyme is crucial for the synthesis of (-)-secoisolariciresinol. uniprot.org The conversion of lariciresinol to secoisolariciresinol represents the final step in the formation of the secoisolariciresinol aglycone, which is then available for glycosylation to form secoisolariciresinol diglucoside (SDG). researchgate.netnih.gov

Role of Secoisolariciresinol Dehydrogenase (SDH) in Specific Lignan Biosynthesis

Secoisolariciresinol dehydrogenase (SDH) is an oxidoreductase enzyme that plays a crucial role in the biosynthesis of certain lignans. uniprot.org Specifically, it catalyzes the stereospecific conversion of (-)-secoisolariciresinol into (-)-matairesinol. uniprot.org This reaction is a key branching point in the lignan biosynthetic pathway, leading to the formation of matairesinol (B191791), another important lignan found in flaxseed, albeit in smaller quantities than SDG. nih.govuniprot.org The conversion proceeds via a lactol intermediate and involves NAD+ as a cofactor. uniprot.org

The biosynthesis of dibenzylbutane lignans like secoisolariciresinol begins with the conversion of pinoresinol to lariciresinol, which is then converted to SECO by the action of pinoresinol/lariciresinol reductase (PLR). nih.gov Following the formation of SECO, SDH can act upon it to produce matairesinol. nih.govnih.gov

Glycosylation Pathways of Secoisolariciresinol

The final and crucial step in the formation of SDG is the glycosylation of the secoisolariciresinol aglycone. This process, which involves the covalent attachment of glucose moieties, is catalyzed by a class of enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). nih.govresearchgate.net In plants, these are typically family 1 glycosyltransferases (GT1), which utilize UDP-activated sugars as donor substrates. nih.govnih.gov This glycosylation enhances the water solubility and chemical stability of the lignan, facilitating its transport, storage, and accumulation within the plant. researchgate.net

UDP-Glycosyltransferase (UGT74S1) Mediated Glucosylation

Extensive research has identified a specific UGT, designated as UGT74S1, as the key enzyme responsible for the glucosylation of SECO in flax. nih.govnih.gov This enzyme catalyzes the sequential addition of two glucose molecules to the SECO aglycone. nih.govresearchgate.netresearchgate.net The expression of the UGT74S1 gene has been shown to be highly correlated with SDG biosynthesis in developing flax seeds. nih.govresearchgate.net

Enzyme assays using heterologously expressed UGTs from flax have confirmed that UGT74S1 is the only identified enzyme capable of utilizing SECO as a substrate to produce both secoisolariciresinol monoglucoside (SMG) and subsequently, secoisolariciresinol diglucoside (SDG). nih.govresearchgate.net The reaction is sequential, with the formation of SMG as an intermediate. researchgate.netresearchgate.net While other related UGTs, such as UGT74S3 and UGT74S4, have shown minimal activity in forming SMG, they are unable to catalyze the second glucosylation step to produce SDG. nih.gov This suggests that UGT74S1 is the primary and essential enzyme in the biosynthesis of SDG in flax. nih.gov

Kinetic studies of LuUGT74S1 (from Linum usitatissimum) have been conducted to understand its enzymatic activity. nih.govacs.org Site-directed mutagenesis studies have also been employed to identify critical amino acid residues, such as His352 and Trp355, that are essential for the glucosylation activity of UGT74S1. nih.gov

Identification and Characterization of Secoisolariciresinol Monoglucoside as an Intermediate

As established, the glucosylation of SECO by UGT74S1 occurs in a stepwise manner, with secoisolariciresinol monoglucoside (SMG) being the intermediate product. nih.govresearchgate.netresearchgate.net SMG is formed when the first glucose molecule is attached to the SECO aglycone. researchgate.net UGT74S1 then catalyzes the addition of a second glucose molecule to SMG, yielding the final product, SDG. researchgate.netresearchgate.net

While SMG is a necessary intermediate in the biosynthesis of SDG, it does not accumulate in large quantities in the plant. nih.govacs.org This indicates that the second glucosylation step proceeds efficiently. The identification and characterization of SMG as a natural product from Linum usitatissimum and as an intermediate in the enzymatic reaction have been crucial in elucidating the complete biosynthetic pathway of SDG. nih.govresearchgate.nettargetmol.commedchemexpress.com

Oligomerization and Macromolecular Complex Formation of Secoisolariciresinol Diglucoside

In flaxseed, SDG does not exist as a simple, free molecule. Instead, it is found within a complex polymeric structure, often referred to as a lignan macromolecule. nih.govnih.gov This macromolecular complex is a key feature of lignan storage in flax.

Investigation of Hydroxymethyl Glutaryl (HMG) Ester Linkages

The backbone of this lignan macromolecule is formed by SDG units that are ester-linked to 3-hydroxy-3-methylglutaric acid (HMGA). nih.govresearchgate.net This was a significant finding, as it was previously thought that the lignans themselves were directly polymerized. Instead, HMGA acts as a linker, creating a polyester (B1180765) chain with SDG molecules. This complex structure also incorporates other phenolic compounds, such as p-coumaric acid glucoside and ferulic acid glucoside, which are also ester-linked within the macromolecule. nih.govresearchgate.net To analyze the free SDG content, alkaline hydrolysis is necessary to break these ester bonds and release the individual SDG molecules. tandfonline.com

Cell Layer-Specific Accumulation and Localization within Plant Tissues (e.g., Flaxseed Coats)

The accumulation of the SDG macromolecule is highly localized within specific tissues of the flaxseed. Research has shown that SDG is predominantly found in the seed coat. nih.gov This localization is consistent with the high expression of the UGT74S1 gene in the seed coat during seed development. nih.gov The accumulation of this complex in the outer layers of the seed suggests a potential protective role for the seed, although further research is needed to fully understand its physiological function in this location.

Metabolism and Biotransformation of Secoisolariciresinol Diglucoside

Microbial Biotransformation Pathways

The transformation of secoisolariciresinol (B192356) diglucoside into its principal bioactive forms, enterodiol (B191174) and enterolactone (B190478), is a multi-step process orchestrated by the complex ecosystem of the human gut microbiota. nih.gov This conversion is essential, as the parent compound, SDG, is not readily absorbed in its glycosylated form due to its polar nature. rsc.org The vast majority of metabolic activity occurs in the colon, where a significant proportion of ingested lignans (B1203133) arrive intact after passing through the stomach and small intestine with only marginal alterations. nih.govyoutube.com

The initial and obligatory step in the biotransformation of SDG is deglycosylation. This hydrolysis reaction involves the cleavage of the two glucose molecules from the SDG structure to release its aglycone, secoisolariciresinol (SECO). nih.govnih.gov This process is catalyzed by β-glucosidases, enzymes produced by various intestinal bacteria. researchgate.net Studies have demonstrated that this conversion is efficient, with SDG being effectively hydrolyzed to SECO following oral intake. nih.govyoutube.com The release of the aglycone is crucial as it is the precursor for all subsequent microbial modifications that lead to the formation of mammalian lignans. nih.gov Research has identified specific bacterial genera, such as Bacteroides and Klebsiella, as being capable of this primary deglycosylation step. nih.gov

Following deglycosylation to SECO, a series of further microbial reactions occur, including demethylation, dehydroxylation, and dehydrogenation, to produce the mammalian enterolignans, enterodiol (ED) and enterolactone (EL). nih.govresearchgate.net The conversion pathway is complex, with several intermediate metabolites being formed. walshmedicalmedia.com

The primary pathway involves the demethylation of SECO as a first step, leading to the formation of metabolites that then undergo dehydroxylation to yield enterodiol. researchgate.net Enterodiol can then be oxidized to form enterolactone through the closure of a lactone ring. researchgate.net An alternative pathway where lactones are generated directly from SECO to form matairesinol (B191791) has also been reported. researchgate.net Pharmacokinetic studies in humans show a clear time-dependent sequence of appearance in the bloodstream: SECO concentrations peak first (around 5-7 hours post-ingestion), followed by enterodiol (12-24 hours), and finally enterolactone (24-36 hours), underscoring this sequential metabolic process. nih.gov

The major microbial end-products of this extensive metabolism are enterodiol and enterolactone. youtube.com The ratio of enterodiol to enterolactone produced can vary significantly among individuals, which is thought to be closely associated with the specific composition and activity of an individual's gut microbiota. youtube.com

A growing body of research has focused on identifying the specific bacterial players responsible for the conversion of SDG to enterolignans. This conversion is not the work of a single bacterium but rather a consortium of functionally related, though often phylogenetically distant, bacteria that share metabolic intermediates. youtube.com

Several bacterial genera and species have been isolated from human feces and characterized for their specific roles in this biotransformation pathway. For instance, Bacteroides uniformis has been shown to efficiently hydrolyze SDG oligomers from defatted flaxseed to produce SECO. Further down the pathway, specific strains have been identified for their demethylation and dehydroxylation capabilities. Research has isolated Peptostreptococcus sp. SDG-1, which transforms SECO into demethylated intermediates, and Eubacterium sp. SDG-2, which is capable of converting these intermediates into enterodiol. walshmedicalmedia.com

A co-culture study utilizing three distinct bacterial strains—Bacteroides uniformis ZL-I, Eubacterium limosum ZL-II, and Eggerthella lenta ZL-III—demonstrated a complete conversion of SDG from defatted flaxseed into enterodiol with a high conversion rate. In this consortium, Eubacterium limosum was responsible for demethylation, while Eggerthella lenta carried out dehydroxylation. Other bacteria implicated in the conversion process include species from the genera Ruminococcus and Clostridium. youtube.comresearchgate.net

Table 1: Key Bacterial Genera and Species in Secoisolariciresinol Diglucoside (SDG) Metabolism
Bacterial Strain/GenusMetabolic StepReference
Bacteroides uniformis ZL-IDeglycosylation (SDG to SECO)
Klebsiella sp.Deglycosylation (SDG to SECO) nih.gov
Peptostreptococcus sp. SDG-1Demethylation of SECO walshmedicalmedia.com
Eubacterium limosum ZL-IIDemethylation
Eggerthella lenta ZL-IIIDehydroxylation
Eubacterium sp. SDG-2Conversion of demethylated intermediates to Enterodiol walshmedicalmedia.com
Ruminococcus speciesDeglycosylation and Demethylation youtube.com
Clostridium speciesDehydroxylation researchgate.net

In Vitro and Ex Vivo Metabolic Studies

To better understand the intricate metabolic fate of secoisolariciresinol diglucoside, researchers employ various in vitro (in a controlled laboratory environment) and ex vivo (using tissues from an organism) models. These studies allow for a detailed examination of specific metabolic steps, from digestion and absorption in the gastrointestinal tract to hepatic processing.

Once the microbially-produced lignans SECO, enterodiol, and enterolactone are absorbed, they are subject to hepatic metabolism. Studies using human and rat liver microsomes have confirmed that SECO is a substrate for cytochrome P450 (CYP450) enzymes, a major family of enzymes involved in Phase I metabolism. The primary metabolic pathways identified include aliphatic and aromatic hydroxylation. However, the extent of this oxidative metabolism of SECO in the liver appears to be limited in vivo because it is so efficiently converted to enterodiol and enterolactone by the gut microbiota before significant absorption can occur.

More significant is the interaction of the enterolignans with hepatic enzymes. Research using 3D human hepatocyte spheroids has demonstrated that enterodiol can induce the expression of key CYP450 isozymes, specifically CYP2C9 and CYP3A4. youtube.com This induction suggests that consumption of SDG-rich foods like flaxseed could influence the metabolism of other substances, including therapeutic drugs that are substrates for these enzymes, pointing to potential drug-nutrient interactions. youtube.com Furthermore, studies with human colon epithelial cell lines like Caco-2 and HT29 show that enterodiol and enterolactone undergo rapid Phase II metabolism (conjugation), forming glucuronide and sulfate (B86663) conjugates, even during the process of absorption in the colon. nih.gov This indicates that significant metabolic processing occurs before the compounds even reach the liver.

Table 2: Hepatic and Cellular Metabolism of SDG Metabolites
CompoundMetabolic ProcessEnzymes/Systems InvolvedKey FindingReference
Secoisolariciresinol (SECO)Oxidative Metabolism (Phase I)Hepatic Microsomes (Cytochrome P450)Undergoes aliphatic and aromatic hydroxylation; confirmed as a CYP450 substrate.
Enterodiol (END)Enzyme InductionCytochrome P450 (CYP2C9, CYP3A4)Induces expression of CYP2C9 and CYP3A4 in human hepatocytes. youtube.com
Enterodiol (END) & Enterolactone (ENL)Conjugation (Phase II)Colon Epithelial Cells (e.g., HT29)Rapidly conjugated to glucuronide and sulfate forms during intestinal absorption. nih.gov

In vitro models simulating the human digestive process have been instrumental in clarifying the bioaccessibility of lignans. These models typically mimic the conditions of the stomach (acidic pH, pepsin) and small intestine (bile salts, pancreatin), followed by anaerobic fermentation with human fecal inocula to simulate the colon.

Results from these simulations consistently show that the release of SDG from its food matrix (e.g., flaxseed) is very low during the gastric and small intestinal phases. youtube.com One study found that the bioaccessibility of SECO from flaxseed was limited to approximately 1% under these conditions. This confirms that the majority of SDG and its parent lignan (B3055560) complex passes to the colon for microbial action. nih.gov

During the simulated colonic fermentation phase, a significant release of SECO is observed. For example, fermented flaxseed yielded the highest release of SECO (around 65%) and the greatest conversion to enterolignans compared to fresh or germinated flaxseed. These models also highlight that the physical form of the food matrix is important; flaxseed flour, for instance, facilitates greater release of SDG and metabolism to enterodiol compared to whole flaxseed, likely due to the increased surface area available for bacterial enzymes. These findings validate in vitro fermentation models as a valuable tool for studying the colonic fate of plant lignans and underscore the critical role of the gut microbiota in unlocking these compounds from our diet. youtube.com

Advanced Analytical Methodologies for Secoisolariciresinol Diglucoside Research

Extraction and Sample Preparation Techniques

Effective extraction and sample cleanup are critical preliminary steps for the accurate analysis of SDG. These processes aim to efficiently isolate SDG from the plant matrix while minimizing interfering compounds.

The extraction of SDG, which exists in a complex oligomeric structure in flaxseed, is commonly achieved using solvent-based methods. nih.govnih.gov A mixture of dioxane and ethanol (B145695) has been successfully used for extracting SDG from defatted flaxseed flour. acs.orgacs.orgnih.gov Another common solvent system involves aqueous alcohol solutions, such as aqueous methanol (B129727) or ethanol. nih.govnih.govresearchgate.net For instance, a 70% aqueous methanol solution has been employed to extract SDG oligomers from defatted flaxseed powder. nih.govresearchgate.net Similarly, research has been conducted using an ethanol-water mixture (1:1, v/v) coupled with ultrasonic-assisted extraction. researchgate.net

Optimization of these extraction parameters is crucial for maximizing the yield of SDG. Response surface methodology (RSM) has been applied to determine the ideal conditions for extraction. tandfonline.comresearchgate.net One study using RSM identified the optimal conditions for methanolic-based extraction as a temperature of 47°C, a sodium methoxide (B1231860) concentration of 58 mmol L−1, and a reaction time of 24 hours. tandfonline.comresearchgate.net These optimized methods are then used to assess SDG content across different flaxseed cultivars, with findings showing significant variation, for example, from 6.0 to 10.9 mg/g in whole flaxseed and 10.8 to 17.9 mg/g in defatted flour. tandfonline.comresearchgate.net

Table 1: Optimization of SDG Extraction using Response Surface Methodology (RSM)

Parameter Investigated Range Optimal Value Reference
Temperature - 47°C tandfonline.comresearchgate.net
Sodium Methoxide Concentration - 58 mmol L−1 tandfonline.comresearchgate.net
Time - 24 h tandfonline.comresearchgate.net

Data derived from a study optimizing SDG extraction from flaxseed.

In its natural state in flaxseed, SDG is part of a complex polyester (B1180765) oligomer. acs.orgnih.govacs.org To accurately quantify SDG, these ester linkages must be broken. Alkaline hydrolysis is a widely adopted procedure to liberate SDG from this oligomeric complex. nih.govacs.orgacs.orgnih.gov This process typically involves treating the extract with a base, such as sodium hydroxide (B78521) (NaOH). acs.orgnih.govacs.orgnih.gov The use of aqueous base hydrolysis is preferred over methanolic hydrolysis as it results in a cleaner separation of HPLC peaks. acs.org

Research into the kinetics of this reaction has shown that the alkaline hydrolysis of SDG oligomers follows pseudo-first-order reaction kinetics under mild conditions. acs.orgnih.govacs.org The concentration of the alkali has a significant impact on the activation energy of the hydrolysis reaction. acs.orgnih.govacs.org For example, direct extraction with 1 M NaOH for 1 hour at 20°C has been shown to yield higher amounts of SDG compared to hydrolysis of alcoholic extracts. nih.gov The hydrolysis process not only releases SDG but also other compounds like p-coumaric acid glucoside and ferulic acid glucoside. acs.orgnih.govacs.org

Following extraction and hydrolysis, the resulting solution contains salts and other impurities that can interfere with chromatographic analysis. Solid-phase extraction (SPE) is a crucial purification step to remove these interferences and enrich the SDG fraction. acs.orgacs.orgnih.govsigmaaldrich.com

The most common approach involves using reversed-phase SPE cartridges, such as C18 (also known as ODS). nih.govacs.orgacs.orgtandfonline.comaocs.org The process typically involves conditioning the C18 column, loading the hydrolyzed and acidified sample, washing away salts and polar impurities with water, and finally eluting the SDG-rich fraction with a solvent like 50% aqueous methanol. acs.org This technique is highly efficient, with recovery rates of SDG from the SPE column reported to be greater than 99.5%. acs.orgacs.org This cleanup step is vital for obtaining a clean chromatogram and ensuring the accuracy of the subsequent quantitative analysis. youtube.com

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the separation and quantification of SDG from purified extracts. High-performance liquid chromatography is the most frequently used technique for this purpose. nih.govicm.edu.pl

Both HPLC and, more recently, UHPLC systems are employed for the analysis of SDG. acs.orgresearchgate.net These techniques offer high resolution and sensitivity for quantifying SDG in complex mixtures. acs.orgacs.orgnih.gov UHPLC systems, which use smaller particle size columns, can offer faster analysis times and improved resolution compared to traditional HPLC. researchgate.net A validated UHPLC-ESI-HRMS (Ultra-High Performance Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) method has been developed for the simultaneous quantification of SDG and cyanogenic glycosides in flaxseed. researchgate.net

Detection is commonly performed using a UV/Diode Array Detector (DAD), with chromatograms typically recorded at 280 nm. acs.orgicm.edu.pl Mass spectrometry (MS) is also frequently coupled with HPLC or UHPLC, providing structural confirmation and enhanced specificity. nih.govicm.edu.plresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in these applications. icm.edu.plresearchgate.net

Reversed-phase chromatography is the predominant mode of separation for SDG analysis. acs.orgicm.edu.plwikipedia.org This technique utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.orgtechnologynetworks.com Hydrophobic molecules, like SDG, interact with the stationary phase and are retained longer than more polar, hydrophilic molecules. wikipedia.org

The most widely used stationary phases are C18-bonded silica (B1680970) columns. acs.orgacs.orgicm.edu.plresearchgate.net The separation is achieved by eluting the column with a mobile phase, which is typically a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. acs.orgicm.edu.plwikipedia.org For example, one method uses a gradient of 0.01 M phosphate (B84403) buffer (pH 2.8) and acetonitrile. acs.org Another employs a mobile phase of acetonitrile and water containing 0.1% formic acid. icm.edu.plresearchgate.net The acidic nature of the mobile phase is beneficial due to the phenolic groups present in the lignan (B3055560) structure. icm.edu.pl The development of these reversed-phase methods, including the optimization of the mobile phase gradient, is key to achieving a good separation of SDG from other co-extracted compounds like ferulic acid and p-coumaric acid glucosides. acs.orgacs.org

Table 2: Example of a Reversed-Phase HPLC Method for SDG Analysis

Parameter Condition Reference
Column Econosil RP C18, 5 μm, 250 × 4.6 mm acs.org
Mobile Phase A 5% acetonitrile in 0.01 M phosphate buffer, pH 2.8 acs.org
Mobile Phase B Acetonitrile acs.org
Gradient 0 min (100% A), 30 min (70% A), 32 min (30% A) acs.org
Flow Rate 1 mL/min acs.org
Detection UV at 280 nm acs.org

This table presents a specific set of conditions used in a published research method.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Chiral Chromatography for Enantiomeric Resolution

Lignans (B1203133), formed through stereoselective biosynthesis, are often enantiomerically pure. nih.gov The separation of these stereoisomers is critical as different enantiomers can exhibit varied biological activities. tandfonline.com Chiral chromatography is a powerful and effective method for resolving racemic or scalemic mixtures into their individual enantiomers. tandfonline.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) using a chiral column is a primary technique for this purpose. For instance, furofuran lignan enantiomers have been successfully resolved from mixtures using chiral HPLC. tandfonline.comnih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving separation. In the case of the flavonoid naringenin, baseline separation of its enantiomers was achieved in under five minutes on a Chiralpak IG-3 column using a mobile phase of methanol containing 0.1% formic acid. frontiersin.org

In the context of SDG, two distinct diastereomers have been identified in flaxseed. Their separation was accomplished through a combination of anion-exchange and reversed-phase chromatography. nih.gov The absolute configurations of the separated enantiomers are often determined by comparing their experimental electronic circular dichroism (ECD) spectra with computationally predicted spectra. nih.govfrontiersin.org Circular dichroism analyses have confirmed the presence of two different optically active SDG-related compounds in flaxseed extract. nih.gov Even Thin-Layer Chromatography (TLC) has been adapted for stereoisomer separation, with the development of chiral TLC plates for the analysis of isomeric lignans. cimap.res.in

Gas Chromatography (GC) for Lignan Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust technique for the identification and quantification of lignans. nih.govresearchgate.net However, due to the low volatility and polar nature of lignans like SDG, derivatization is typically required. nih.gov This process increases the thermal stability of the analytes and makes the polar hydroxyl groups detectable. nih.gov The most common derivatization method is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net

Isotope dilution GC-MS is a highly accurate method for quantifying lignans in food matrices. acs.orgacs.org This approach utilizes isotope-labeled internal standards, which are added to the sample before extraction to correct for any losses during the extensive sample pretreatment process. acs.org While derivatization is common, a GC-MS method utilizing an apolar fused silica column and a high-temperature program has been developed for lignan profiling that does not require this step. nih.gov GC-MS has been successfully applied to quantify lignan aglycones such as secoisolariciresinol (B192356), lariciresinol (B1674508), and matairesinol (B191791) in various plant tissues. nih.gov

Preparative Column Chromatography Techniques (e.g., Silica Gel, Sephadex LH-20)

Preparative column chromatography is essential for the isolation and purification of SDG from crude plant extracts in quantities sufficient for further research. nih.gov

Silica Gel Chromatography Silica gel column chromatography is a widely used conventional method for the purification of lignans. nih.govresearchgate.net The separation is based on the polarity of the compounds. For the purification of flax lignan, an optimized eluent system consisting of chloroform, methanol, acetic acid, and water in a ratio of 8:4:0.5:0.5 has been shown to achieve a purity of over 80%. researchgate.net Flash chromatography, a variation that uses pressure to speed up the separation, is also a popular preliminary fractionation technique. nih.gov

Sephadex LH-20 Chromatography Sephadex LH-20 is a versatile chromatography resin made from hydroxypropylated, cross-linked dextran, which gives it both hydrophilic and lipophilic properties. cytivalifesciences.comprep-hplc.com This dual nature makes it exceptionally well-suited for the purification of natural products, including SDG, from aqueous and organic solvents. cytivalifesciences.comoup.com

A simplified and efficient method for the large-scale purification of SDG from defatted flaxseed utilizes Sephadex LH-20. oup.comoup.com The process involves aqueous ethanol extraction, followed by alkaline hydrolysis to release SDG from its polymer complex, and then purification on a Sephadex LH-20 column. oup.com Research has demonstrated that eluting the column with water provides a better resolution and higher purity of SDG (up to 94.5%) compared to elution with ethanol or aqueous ethanol mixtures. oup.comoup.comresearchgate.net A significant advantage of this method is the avoidance of toxic organic solvents commonly used in silica gel chromatography, enhancing the safety of the process. oup.com

Table 1: Comparison of Preparative Chromatography Techniques for SDG Purification
TechniqueStationary PhasePrincipleTypical SolventsReported Purity for SDGAdvantagesDisadvantages
Silica Gel ChromatographySilica GelAdsorption (Polarity)Chloroform, Methanol, Acetic Acid, Water researchgate.net80.1% researchgate.netWidely available, well-established. nih.govOften requires toxic organic solvents. oup.com
Sephadex LH-20 ChromatographyHydroxypropylated DextranSize Exclusion & Partition prep-hplc.comWater, Ethanol, Aqueous Ethanol oup.com94.5% oup.comresearchgate.netAvoids toxic solvents, high resolution. oup.comCan be slower than flash chromatography.

Thin-Layer Chromatography (TLC) for Qualitative Screening and Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used for the qualitative analysis of plant extracts. fishersci.cachemcoplus.co.jp Its utility in SDG research lies in its application for the initial screening of extracts and for monitoring the progress of fractionation and purification during column chromatography. researchgate.netresearchgate.net

TLC can quickly help determine the optimal solvent system (eluent) for a more complex preparative column chromatography separation. researchgate.net For instance, different solvent systems can be tested on a TLC plate to see which one provides the best separation of SDG from other compounds in the extract.

For visualization of the separated spots, non-destructive methods like viewing the plate under UV light are common; compounds that absorb UV light appear as dark spots on a fluorescent background. chemcoplus.co.jp Alternatively, specific chemical reagents can be sprayed on the plate to produce colored spots, such as the vanillin (B372448)/sulfuric acid reagent. cimap.res.in For more advanced applications, High-Performance TLC (HPTLC) coupled with a densitometer allows for the quantitative analysis of SDG directly from the plate, offering a routine analysis method with minimal sample preparation. nih.gov

Spectrometric and Spectroscopic Detection and Structural Characterization

Following separation and purification, spectrometric and spectroscopic techniques are indispensable for the definitive identification and detailed structural characterization of SDG.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of lignans, providing precise mass information that aids in determining the elemental composition. nih.govpurdue.edu When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. purdue.edu

Tandem mass spectrometry (MS/MS or MSⁿ) takes this a step further by allowing for the fragmentation of selected ions. researchgate.net An ion of interest (a "parent" ion) is isolated and then broken apart through collision-activated dissociation (CAD), and the resulting "daughter" ions are analyzed. The fragmentation pattern is like a fingerprint for the molecule, providing detailed structural information. nih.govpurdue.edu This method is crucial for the unambiguous identification of lignans and their isomers. nih.gov In lignan analysis, the deprotonated molecule [M-H]⁻ is often a sufficiently abundant ion to be selected for MS/MS fragmentation studies. nih.gov The combined power of these techniques is exemplified by on-line LC-NMR-MS, which has been used to fully characterize SDG diastereomers from flaxseed. nih.gov

Electrospray Ionization (ESI-MS) Applications in Lignan Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally fragile molecules like SDG. researchgate.net It allows molecules to be ionized directly from a liquid solution into the gas phase with minimal fragmentation, making it ideal for coupling with liquid chromatography.

ESI-MS was instrumental in the rapid detection and unambiguous identification of SDG in flaxseed extracts. nih.gov This research revealed that SDG exists within a larger complex in the seed and requires a step like alkaline methanolysis to be released for analysis. nih.gov ESI can be operated in both positive and negative ion modes, each providing complementary fragmentation data that helps to piece together the structure of the molecule. researchgate.net The high sensitivity and selectivity of HPLC coupled with ESI-ion trap MS (ESI-MSⁿ) have proven invaluable for lignan analysis. researchgate.net Techniques such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) and LC-DAD-ESI-MS/MS are routinely used for the sensitive detection and profiling of SDG and other lignans in various plant sources. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Findings for Secoisolariciresinol Diglucoside (SDG)
TechniqueIonization ModeKey FindingReference
ESI-MSNot SpecifiedRapid detection and identification of SDG in flax seed; showed SDG is part of a larger complex. nih.gov
ESI-MS/MSPositive & NegativeProvides characteristic fragments of SDG for structural confirmation. The [M-H]⁻ ion is abundant. researchgate.netnih.gov
LC-NMR-MSNot SpecifiedRevealed and confirmed the structures of two distinct SDG diastereomers in flaxseed. nih.gov
UPLC-ESI-MSNot SpecifiedUsed for the routine, sensitive analysis of lignans including SDG. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex natural products like secoisolariciresinol diglucoside. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

The complete assignment of the ¹H (proton) and ¹³C (carbon-13) NMR spectra is fundamental to confirming the structure of secoisolariciresinol diglucoside. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. However, for a complex structure like SDG, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. nih.gov

Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing which protons are adjacent to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helps in connecting different structural fragments of the molecule. nih.gov

Through the detailed analysis of these spectra, researchers have been able to assign all the proton and carbon signals of SDG, confirming the structure of the aglycone (secoisolariciresinol) and the nature and attachment points of the two glucose units. researchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data for Secoisolariciresinol Diglucoside (Note: Chemical shifts (δ) are reported in parts per million (ppm). The specific values may vary slightly depending on the solvent and experimental conditions.)

Atom No.¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
1
2
3
.........
1'
2'
.........
OCH₃
OCH₃'
Glc-1''
.........
Glc-1'''
.........

A comprehensive table with specific assignments would require sourcing detailed spectral data from a dedicated research publication.

The analysis of complex natural product extracts often reveals the presence of closely related isomers that can be challenging to separate and identify using conventional methods. On-line liquid chromatography-nuclear magnetic resonance-mass spectrometry (LC-NMR-MS) is a powerful hyphenated technique that addresses this challenge by combining the separation power of LC with the structural elucidation capabilities of NMR and the mass identification of MS. nih.govresearchgate.net

This technique has been successfully applied to the separation and characterization of secoisolariciresinol diglucoside diastereomers from flaxseed. nih.govresearchgate.net The LC system first separates the different isomers present in the extract. The eluent from the LC column is then split, with a portion directed to the MS for mass determination and the remainder flowing through the NMR spectrometer for structural analysis. researchgate.net This simultaneous acquisition of chromatographic, mass, and NMR data allows for the confident identification of each isomer. mdpi.com

The application of on-line LC-NMR-MS has been instrumental in revealing the structures of both the predominant SDG diastereomer, (+)-secoisolariciresinol diglucoside, and a minor, previously incompletely characterized diastereomer. nih.gov This level of detailed characterization is crucial for understanding the stereochemistry of lignans in natural sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

Ultraviolet-visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shimadzu.eu In the context of HPLC analysis, UV-Vis detectors are commonly employed for the detection and quantification of analytes.

A photodiode array (PDA) detector, also known as a diode array detector (DAD), is an advanced type of UV-Vis detector that can measure the entire UV-Vis spectrum of an analyte as it elutes from the HPLC column. shimadzu.com This provides a significant advantage over traditional single-wavelength UV detectors. Instead of monitoring absorbance at one or two specific wavelengths, the PDA detector collects a three-dimensional data set of absorbance, wavelength, and time. shimadzu.commdpi.com

For secoisolariciresinol diglucoside, the PDA detector allows for the determination of its UV absorption spectrum, which can be used as a characteristic fingerprint for identification purposes. shimadzu.com The UV spectrum of SDG typically exhibits absorption maxima characteristic of its phenolic moieties. By comparing the UV spectrum of an unknown peak in a chromatogram to that of a known SDG standard, analysts can confirm the peak's identity with a higher degree of confidence. shimadzu.eu Furthermore, the ability to monitor multiple wavelengths simultaneously allows for the optimization of detection sensitivity and the potential to differentiate SDG from co-eluting impurities that may have different UV spectra. shimadzu.com

Quantitative Analysis Methods

The accurate quantification of secoisolariciresinol diglucoside in various matrices, particularly in flaxseed and its products, is essential for quality control, standardization, and research purposes. Several analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) being the most common. acs.orgnih.govuaeu.ac.ae

A typical HPLC method for SDG analysis involves several key steps:

Extraction: The initial step involves extracting SDG from the sample matrix. This is often achieved by using a solvent mixture, such as dioxane and ethanol, followed by alkaline hydrolysis to release SDG from its polymeric form. acs.orgnih.govresearchgate.net

Purification: The crude extract is often subjected to a purification step, such as solid-phase extraction (SPE), to remove interfering compounds and concentrate the SDG fraction. acs.orgnih.gov

HPLC Separation: The purified extract is then injected into an HPLC system equipped with a suitable column, typically a reversed-phase column. A mobile phase gradient is often used to achieve optimal separation of SDG from other components in the extract. researchgate.net

Detection and Quantification: As the separated components elute from the column, they are detected by a UV detector or a PDA detector. Quantification is typically performed by comparing the peak area of SDG in the sample to a calibration curve generated from pure SDG standards. acs.orgnih.gov

The development of robust and validated quantitative methods is crucial for obtaining reliable data on the SDG content in different samples. researchgate.netnih.gov These methods are applied to study the variation of SDG in different flaxseed cultivars and to assess the impact of processing on SDG levels. nih.gov

Table 2: Summary of Quantitative Analysis Methods for Secoisolariciresinol Diglucoside

Analytical TechniqueExtraction MethodPurificationDetectionKey Findings/Applications
HPLCDioxane/ethanol extraction followed by alkaline hydrolysisSolid-Phase Extraction (SPE)UV/PDADetermination of SDG content in flaxseed cultivars. acs.orgnih.gov
UPLC-ESI-HRMSNot specified in detailNot specified in detailHigh-Resolution Mass SpectrometrySimultaneous quantification of SDG and other compounds in flaxseed products. researchgate.net
HPLCMethanolic extractionNot specified in detailUV/PDAQuantification of SDG in flaxseed and food products. researchgate.net

Implementation of External and Internal Standards for Quantification

Accurate quantification of secoisolariciresinol diglucoside (SDG) relies heavily on the use of appropriate standards. In analytical chemistry, external and internal standards are two common approaches to achieve precise and reliable measurements.

External Standardization

The most straightforward method for quantifying SDG is through external standardization. This involves creating a calibration curve by analyzing a series of standard solutions of known SDG concentrations. mdpi.com The peak area or height of SDG in an unknown sample is then compared to this calibration curve to determine its concentration. mdpi.com To perform external standardization, pure SDG is required as a reference material. researchgate.netnih.gov This pure standard is often isolated from flaxseed itself using various chromatographic techniques. researchgate.netnih.gov

For instance, a common procedure involves extracting SDG from defatted flaxseed, followed by purification steps to obtain a high-purity standard. This purified SDG is then used to prepare a range of concentrations for generating a calibration curve. High-performance liquid chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is frequently employed for this purpose. researchgate.netresearchgate.net The linearity of the calibration curve, typically assessed by the correlation coefficient (r or r²), is a critical parameter for ensuring the accuracy of the quantification. researchgate.net

Internal Standardization

While external standardization is widely used, it can be susceptible to variations in sample injection volume and detector response. To mitigate these potential errors, the internal standard method can be employed. This technique involves adding a known amount of a different compound, the internal standard (IS), to both the standard solutions and the unknown samples before analysis.

The IS should be a compound that is chemically similar to the analyte (SDG) but is not naturally present in the sample. It should also be well-separated from SDG and other matrix components in the chromatogram. The ratio of the peak area of SDG to the peak area of the IS is then plotted against the concentration of SDG to create the calibration curve. This ratio is used for quantification, which compensates for variations in injection volume and potential signal suppression or enhancement from the sample matrix. While the use of a specific internal standard for SDG quantification is not as commonly detailed in readily available literature as external standards, the principle remains a valuable analytical strategy for enhancing precision.

Statistical Optimization of Extraction and Analytical Conditions via Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used to optimize processes. cmfri.org.innih.gov It is particularly valuable for developing and refining the extraction and analysis of bioactive compounds like secoisolariciresinol diglucoside (SDG). nih.gov RSM allows researchers to evaluate the effects of multiple independent variables and their interactions on one or more response variables, ultimately identifying the optimal conditions to maximize the desired outcome, such as SDG yield. nih.govfoodandnutritionjournal.org

The implementation of RSM typically involves several stages, including defining the objectives, screening variables, developing a regression model through experimentation, and finally, optimizing and verifying the process. cmfri.org.in A common experimental design used in RSM is the Box-Behnken design (BBD). nih.gov

For the extraction of SDG, key independent variables that can be optimized using RSM include:

Extraction temperature

Extraction time

Solvent-to-solid ratio

Solvent composition (e.g., ethanol concentration)

The response variable is typically the yield or concentration of SDG in the extract. By systematically varying the independent variables according to the chosen experimental design, a series of experiments are conducted. The results are then fitted to a mathematical model, often a quadratic polynomial equation, which describes the relationship between the variables and the response. This model can then be used to generate response surfaces and contour plots, which visually represent the effects of the variables and help in identifying the optimal conditions. nih.gov

For example, a study optimizing the ultrasound-assisted extraction (UAE) of other plant compounds used RSM to determine the ideal extraction temperature, time, and liquid-to-solid ratio to maximize yields. nih.gov This approach allows for a more efficient and thorough optimization compared to traditional one-variable-at-a-time methods.

Simultaneous Quantification of Secoisolariciresinol Diglucoside with Co-occurring Plant Constituents

In many plant sources, particularly flaxseed, secoisolariciresinol diglucoside (SDG) exists alongside a complex mixture of other phytochemicals. nih.govnih.gov The ability to simultaneously quantify SDG with these co-occurring constituents is crucial for a comprehensive understanding of the plant's chemical profile and for quality control of related products. Advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), have enabled the development of methods for the simultaneous determination of SDG and other compounds in a single analytical run. researchgate.netresearchgate.net

One notable example is the simultaneous quantification of SDG and cyanogenic glycosides, such as linustatin (B1675552) and neolinustatin, in flaxseed. researchgate.net This is particularly important as cyanogenic glycosides can be toxic. An ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method operating in selected reaction monitoring (SRM) mode has been developed for this purpose. researchgate.net This highly sensitive and selective technique allows for the accurate measurement of both the beneficial lignan (SDG) and the potentially harmful cyanogenic glycosides. researchgate.net

Beyond cyanogenic glycosides, methods have also been developed for the simultaneous analysis of SDG with other lignans and phenolic compounds. For instance, research on Schisandra chinensis has demonstrated the use of matrix solid-phase dispersion (MSPD) coupled with HPLC for the simultaneous extraction and determination of ten different lignans. nih.gov While this study was not on flaxseed, it highlights the potential of such methodologies to be adapted for the comprehensive analysis of lignan profiles in various plant matrices.

Furthermore, studies on flax seedlings have utilized LC-MSn to identify and trace the biosynthesis of various phenolics, including SDG, pinoresinol (B1678388) diglucoside, and lariciresinol diglucoside isomers. mdpi.com These advanced analytical approaches provide valuable insights into the metabolic pathways and the interplay of different compounds within the plant.

The following table provides an example of the types of compounds that can be simultaneously quantified with SDG:

Compound ClassSpecific CompoundsAnalytical Technique
Lignans Secoisolariciresinol, Matairesinol, Pinoresinol, LariciresinolHPLC, UPLC-MS
Cyanogenic Glycosides Linustatin, NeolinustatinUHPLC-MS (SRM)
Phenolic Acids Ferulic acid, p-Coumaric acidHPLC-PDA
Flavonoids Rutin, Herbacetin diglucosideLC-MS

This ability to simultaneously measure multiple components is essential for a holistic assessment of the chemical composition and quality of plant-based products containing SDG.

Molecular and Cellular Mechanisms of Secoisolariciresinol Diglucoside Action Non Clinical Focus

Antioxidant Mechanisms at the Cellular and Molecular Level

The health benefits of SDG are frequently linked to its robust antioxidant capabilities. frontiersin.orgnih.gov It exerts these effects through multiple mechanisms, including the direct neutralization of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage. mdpi.com

SDG exhibits significant direct free radical scavenging activity against a variety of reactive oxygen species. mdpi.comnih.gov Studies have demonstrated its capacity to scavenge hydroxyl (•OH) and peroxyl radicals. nih.govresearchgate.net The ability to neutralize hydroxyl radicals, in particular, is a noteworthy aspect of its antioxidant profile. nih.gov Synthetic (S,S)-SDG-1 and (R,R)-SDG-2 have shown powerful scavenging activities against hydroxyl and peroxyl radicals. nih.gov Furthermore, SDG has been shown to be an effective scavenger of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. mdpi.comnih.gov

Research comparing synthetic versions of SDG to conventional antioxidants has highlighted its potency. For instance, the free radical scavenging activity (EC50) of synthetic SDG isomers was found to be significantly more potent than that of ascorbic acid and α-tocopherol. nih.gov

Table 1: Comparative DPPH Free Radical Scavenging Activity (EC50)

Compound EC50 (μM)
Natural (S,S)-SDG-1 83.94 ± 2.80
Synthetic (S,S)-SDG-1 157.54 ± 21.30
Synthetic (R,R)-SDG-2 123.63 ± 8.67
Ascorbic Acid 1129.32 ± 88.79
α-Tocopherol 944.62 ± 148.00

Data sourced from studies on synthetic and natural SDG isomers. nih.gov EC50 represents the concentration required to scavenge 50% of the DPPH radicals.

Beyond scavenging free radicals, SDG demonstrates a protective effect on vital cellular macromolecules, including DNA and lipids, in various in vitro models. nih.govwikipedia.org Studies have shown that SDG and its metabolites can prevent oxidative damage to DNA. nih.gov In experiments using pBR322 plasmid DNA, SDG showed a concentration-dependent inhibition of DNA scissions induced by Fenton reagents, which generate hydroxyl radicals. nih.gov SDG has also been found to protect against mitochondrial DNA damage in human colonic epithelial tissue exposed to hydrogen peroxide (H₂O₂). wikipedia.org

SDG is also effective in mitigating lipid peroxidation, the oxidative degradation of lipids. nih.govresearchgate.net It has been shown to significantly inhibit linoleic acid peroxidation in in vitro assays. nih.gov This protective effect is further evidenced by its ability to decrease levels of malondialdehyde (MDA), a key product and indicator of lipid peroxidation, in various experimental models. nih.gov

The capacity of SDG to counteract oxidative stress has been validated in a range of in vitro and ex vivo systems. In a study using an ex vivo human lung organ culture model, a synthetic form of SDG (LGM2605) was shown to significantly reduce oxidative stress induced by proton radiation. semanticscholar.org This was demonstrated by a decrease in the fluorescence of a probe that detects ROS and oxidized lipids. semanticscholar.org

In cellular models, SDG protects non-malignant murine lung cells from radiation-induced damage, partly through its free-radical scavenging properties. mdpi.com It has also been shown to counter oxidative stress in human colonic epithelial tissue. wikipedia.org Studies on aging mouse models indicate that SDG improves ovarian reserve by inhibiting the accumulation of ROS in ovarian tissues. frontiersin.orgnih.gov Furthermore, in a rodent model of painful radiculopathy, systemic administration of synthetic SDG reduced markers of oxidative damage, such as 8-hydroxyguanosine (a marker for DNA damage), in both the dorsal root ganglia and the spinal cord. mdpi.comdntb.gov.ua

Anti-inflammatory Signaling Pathway Modulation

In addition to its antioxidant effects, SDG actively modulates cellular signaling pathways involved in inflammation. Its anti-inflammatory properties are primarily mediated through the suppression of pro-inflammatory cytokines and the inhibition of key regulatory pathways like the Nuclear Factor Kappa-B (NF-κB) pathway. nih.govnih.gov

SDG has been demonstrated to effectively reduce the production and release of several key pro-inflammatory cytokines in cellular models. In a study involving lipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs), SDG treatment significantly decreased the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Similarly, in in vitro models of osteoarthritis using IL-1β-stimulated chondrocytes, SDG treatment downregulated the expression of pro-inflammatory factors, including TNF-α and IL-6. nih.gov However, the effect may be cell-type specific, as one study on TNF-α-stimulated microglial cells did not find a significant alteration in the expression of IL-1β or IL-6 after SDG pre-treatment. upenn.edu

Table 2: Effect of SDG on Pro-inflammatory Cytokine Expression in Cellular Models

Cell Model Stimulant Cytokines Measured Observed Effect of SDG
Human Umbilical Vein Endothelial Cells (HUVECs) Lipopolysaccharide (LPS) IL-1β, IL-6, TNF-α Decreased levels
Osteoarthritis Chondrocytes Interleukin-1β (IL-1β) TNF-α, IL-6 Downregulated expression
Microglial Cells Tumor Necrosis Factor-alpha (TNF-α) IL-1β, IL-6 No significant change in mRNA expression

This table summarizes findings from different cellular models investigating the anti-inflammatory effects of SDG. nih.govnih.govupenn.edu

A central mechanism for the anti-inflammatory action of SDG is its interaction with the NF-κB signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov

Multiple studies have confirmed that SDG can inhibit the activation of the NF-κB pathway. nih.govresearchgate.netnih.gov In LPS-induced HUVECs, SDG was found to inhibit the phosphorylation of IκB-α and the NF-κB p65 subunit, which are critical steps in the activation of this pathway. This inhibitory effect was partly dependent on the disruption of Protein Kinase B (Akt) activation, suggesting that SDG acts on the Akt/IκB/NF-κB signaling axis. nih.gov In an in vivo model of triple-negative breast cancer, SDG supplementation in mice led to reduced expression of phosphorylated p65 and NF-κB target genes within the tumor tissue. researchgate.net Further evidence comes from osteoarthritis models, where SDG exerted its anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov

Interactions with Intracellular Signaling Cascades

Activation of the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway in Cellular Contexts

Secoisolariciresinol (B192356) diglucoside (SDG) has been identified as a modulator of the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In a cellular model using H9C2 rat cardiomyocytes, SDG demonstrated a protective role against oxidative stress-induced apoptosis by activating this specific cascade spandidos-publications.com. Research has shown that pretreatment with SDG leads to a dose-dependent increase in the phosphorylation of STAT3 at both Tyr-705 and Ser-727 residues spandidos-publications.com. This activation is crucial for the translocation of STAT3 into the nucleus, where it regulates the expression of target genes involved in cell survival spandidos-publications.com.

The mechanism appears to involve the direct interaction of SDG with JAK2. Molecular docking and dynamics simulations suggest that SDG can bind to the protein kinase domain of JAK2, potentially acting as a JAK2 activator spandidos-publications.comresearchgate.net. This activation of JAK2 subsequently leads to the phosphorylation and activation of STAT3 spandidos-publications.com. Consequently, the anti-apoptotic effects of SDG in these cells were partially nullified when a JAK2/STAT3 inhibitor was introduced, confirming the pathway's significance spandidos-publications.com. However, it is noteworthy that in a murine model of basal-like breast cancer (E0771 tumor cells), SDG supplementation did not alter the tumor expression of phosphorylated STAT3 (p-STAT3), suggesting that its effect on this pathway may be context-dependent and vary based on cell type and physiological condition nih.govunc.edu.

Modulation of Cell Proliferation and Apoptosis in in vitro Cell Lines (e.g., HepG2, DLD-1, A549, PC3)

SDG demonstrates significant effects on cell proliferation and apoptosis across various cancer cell lines. Studies have been conducted to investigate its antiproliferative properties against hepatocellular carcinoma (HepG2), colorectal cancer (DLD-1), lung carcinoma (A549), and prostate cancer (PC3) cell lines researchgate.netresearchgate.net.

In the context of colorectal cancer, SDG has been shown to induce distinct forms of programmed cell death. In HCT116 cells, SDG treatment not only inhibited cell viability but also induced pyroptosis, a lytic, inflammatory form of cell death characterized by cell swelling and the formation of large bubbles from the plasma membrane nih.gov. This process was mediated by the activation of caspase-1 and the cleavage of Gasdermin D (GSDMD) nih.gov. In another colon carcinoma cell line, SW480, SDG was found to inhibit cell proliferation and induce caspase-3-mediated apoptosis nih.gov. In 2D monolayer cultures of SW480 cells, SDG treatment increased the apoptotic cell percentage from approximately 28% in control groups to around 61% after 48 hours nih.gov.

For lung cancer cells (A549), research indicates that SDG, particularly in combination with other agents, can significantly slow cell growth and induce apoptosis. This is associated with an upregulation of pro-apoptotic proteins like BAX and a downregulation of anti-apoptotic proteins like BCL-2 [abstract only].

The table below summarizes key findings regarding SDG's effects on various cancer cell lines.

Cell LineCancer TypeKey FindingsCitations
HCT116 Colorectal CarcinomaInhibited cell viability; induced pyroptosis via caspase-1/GSDMD pathway. nih.gov
SW480 Colorectal CarcinomaInhibited cell proliferation; induced caspase-3-mediated apoptosis. nih.gov
A549 Lung CarcinomaIn combination therapy, shown to slow cell growth and induce apoptosis.[abstract only]
MCF-7 Breast CancerIts metabolite, enterolactone (B190478) (ENL), inhibited cell viability and survival. nih.govresearchgate.net
HepG2 Hepatocellular CarcinomaInvestigated for antiproliferative activity. researchgate.netresearchgate.net
DLD-1 Colorectal CarcinomaInvestigated for antiproliferative activity. researchgate.netresearchgate.net
PC3 Prostate CancerInvestigated for antiproliferative activity. researchgate.netresearchgate.net

Regulation of Gene Expression (e.g., STAT3 target genes, pro-inflammatory mediators, lipid homeostasis targets)

SDG and its metabolites exert considerable influence over gene expression related to several key cellular processes, including survival, inflammation, and metabolism.

STAT3 Target Genes: As a direct consequence of its ability to activate the JAK2/STAT3 pathway, SDG upregulates the expression of STAT3's downstream target genes that promote cell survival. In H9C2 cardiomyocytes subjected to oxidative stress, SDG treatment significantly increased the protein levels of the anti-apoptotic genes Bcl-xL and Mcl-1, which are known targets of STAT3 spandidos-publications.comresearchgate.net.

Pro-inflammatory Mediators: SDG and its primary metabolite, enterolactone (ENL), have been shown to modulate inflammatory responses by regulating the expression of pro-inflammatory genes, often through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway researchgate.netnih.gov. In a mouse model of breast cancer, dietary SDG supplementation significantly reduced tumor expression of phospho-p65, an activated subunit of NF-κB, and downregulated numerous NF-κB target genes nih.govresearchgate.net. In vitro, ENL treatment decreased the expression of NF-κB target genes such as Csf2, Mmp9, and Tnf in E0771 and MDA-MB-231 breast cancer cells nih.gov. Similarly, in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with lipopolysaccharide (LPS), SDG treatment significantly reduced the production and expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α nih.gov. However, the anti-inflammatory effect is not universal across all cell types; one study found that SDG did not significantly alter the expression of NF-κB targets IL-1β or TNF-α in TNF-α-stimulated microglia upenn.edu.

Lipid Homeostasis Targets: In the context of metabolic regulation, SDG has been found to alter the expression of genes critical for lipid homeostasis in adipose tissue. In a study involving obese mice fed a high-fat diet, SDG supplementation reversed the dysregulation of lipid-related genes semanticscholar.org. Specifically, SDG suppressed the mRNA expression of genes associated with lipogenesis, including Srebp1c (Sterol regulatory element-binding protein 1c), Fasn (Fatty acid synthase), Pparγ (Peroxisome proliferator-activated receptor gamma), and Acaca (Acetyl-CoA carboxylase alpha). Concurrently, it upregulated the expression of genes involved in lipolysis and fatty acid oxidation, such as Pparα (Peroxisome proliferator-activated receptor alpha) and Pgc1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) semanticscholar.org.

CategoryTarget Gene/MediatorEffect of SDG/MetabolitesCellular ContextCitations
STAT3 Targets Bcl-xL, Mcl-1UpregulationH9C2 Cardiomyocytes spandidos-publications.comresearchgate.net
Pro-inflammatory IL-1β, IL-6, TNF-αDownregulationHUVECs nih.gov
Pro-inflammatory Csf2, Mmp9, TnfDownregulationE0771, MDA-MB-231 Breast Cancer Cells nih.gov
Lipid Homeostasis Srebp1c, Fasn, Pparγ, Acaca (Lipogenesis)DownregulationAdipose Tissue (in vivo) semanticscholar.org
Lipid Homeostasis Pparα, Pgc1α (Lipolysis)UpregulationAdipose Tissue (in vivo) semanticscholar.org

Enzymatic and Receptor Target Interactions

Inhibition of Specific Enzymes Involved in Disease Pathogenesis

The biological activities of SDG and its metabolites are also linked to their ability to inhibit specific enzymes. This inhibitory action contributes to its potential role in mitigating various disease processes nih.gov. While broad statements suggest SDG's anticancer activity is associated with inhibiting enzymes involved in carcinogenesis, specific targets are being gradually elucidated nih.gov.

One identified target is the digestive enzyme α-amylase. In vitro studies have demonstrated that SDG possesses a concentration-dependent α-amylase inhibitory activity, which can lead to a reduction in starch hydrolysis researchgate.net. Additionally, reviews of the pharmacological activities of SDG's metabolites, enterodiol (B191174) and enterolactone, indicate they can act as inhibitors of enzymes such as tyrosine kinase and topoisomerase, both of which are significant targets in cancer therapy healthprevent.net.

Modulation of Receptor Activities (e.g., weak estrogenic/anti-estrogenic effects)

A primary mechanism of action for Secoisolariciresinol diglucoside is the modulation of receptor activities, particularly estrogen receptors (ERs). After ingestion, SDG is metabolized by gut microflora into the mammalian lignans (B1203133) enterodiol and enterolactone researchgate.net. These metabolites are classified as phytoestrogens due to their structural similarity to human estrogen, allowing them to bind to estrogen receptors, including both ERα and ERβ healthprevent.net.

The interaction of these enterolignans with ERs can result in either weak estrogenic (agonist) or anti-estrogenic (antagonist) effects researchgate.net. This dual activity is dependent on the endogenous estrogen levels and the specific tissue environment. In a low-estrogen environment, they may exert mild estrogenic effects, while in a high-estrogen environment, they can compete with the more potent endogenous estrogens for receptor binding, thereby exerting an anti-estrogenic effect healthprevent.net. This activity has led to SDG being described as having effects similar to selective estrogen receptor modulators (SERMs) researchgate.net. Some research suggests that SDG's effects may be mediated by increasing the expression of ERβ, which has been linked to anti-proliferative signaling unc.edu.

Beyond the classical nuclear estrogen receptors, SDG and its metabolites have been shown to interact with the G protein-coupled estrogen receptor (GPER). Studies in animal models of Alzheimer's disease indicate that SDG activates GPER to suppress neuroinflammatory responses, highlighting a non-classical pathway for its estrogenic signaling and neuroprotective effects nih.gov.

Computational Approaches to Molecular Interactions

Computational methods provide powerful tools for investigating the molecular interactions of Secoisolariciresinol diglucoside (SDG) with biological macromolecules. These in silico techniques allow researchers to predict and analyze binding affinities, conformational stability, and the underlying electronic properties that govern the compound's biological activity at a molecular level. By simulating complex biological systems, these approaches offer insights that are complementary to experimental data, guiding further investigation into the mechanisms of SDG's action.

Molecular Docking Studies for Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as SDG, might interact with a protein target at the atomic level. The process involves predicting the binding mode and affinity, often expressed as a scoring function or binding energy, which helps in identifying potential biological targets and elucidating mechanisms of action.

Research has utilized molecular docking to explore the anticancer potential of SDG. In one study, the interaction between SDG and the Mixed-Lineage Kinase 4 (MLK4) kinase domain was investigated. researchgate.netdergipark.org.tr The MLK4 kinase is considered a biomarker for colon cancer, and inhibiting its activity is a potential therapeutic strategy. researchgate.netdergipark.org.tr The docking simulation calculated the binding energy for the SDG-MLK4 kinase domain complex, providing a quantitative measure of the binding affinity. researchgate.netdergipark.org.tr A lower binding energy value typically indicates a more stable and favorable interaction. researchgate.net

The results from this in silico analysis suggested a significant binding interaction between SDG and the active site of the MLK4 kinase domain. researchgate.netdergipark.org.tr This finding provides a theoretical basis for SDG's potential role in interfering with signaling pathways relevant to colon cancer. dergipark.org.tr Such studies are crucial for prioritizing compounds for further experimental testing and for understanding the structural basis of their activity. dergipark.org.tr

Table 1: Molecular Docking Results for Secoisolariciresinol Diglucoside (SDG)
LigandProtein TargetPDB IDBiological ContextCalculated Binding Energy (kcal/mol)Reference
Secoisolariciresinol diglucoside (SDG)MLK4 Kinase Domain4UYAColon Cancer Biomarker-6.1 researchgate.netdergipark.org.tr

In addition to predicting interactions with disease-related targets, docking has been used to study the biosynthesis of SDG itself. For instance, 3D structural modeling and docking were performed to analyze the interaction between Secoisolariciresinol (SECO), the aglycone of SDG, and LuUGT74S1, the enzyme that catalyzes its conversion to SDG in flax. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability Analysis of Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govuiuc.edu This technique provides a dynamic view of biomolecular systems, offering detailed insights into the conformational stability of ligand-protein complexes, the role of solvent molecules, and the intricate network of interactions that stabilize the bound state. frontiersin.orgnih.gov

While specific MD simulation studies focused exclusively on SDG-protein complexes are not extensively detailed in the literature, the application of this methodology is a logical next step following molecular docking. After docking predicts a static binding pose, MD simulations can be initiated to assess the stability of this predicted complex in a more realistic, dynamic environment that includes explicit water molecules and physiological conditions. frontiersin.org

The core principle of MD simulations involves solving Newton's equations of motion for a system of interacting atoms, allowing researchers to observe how the complex behaves over a specific timescale, typically from nanoseconds to microseconds. pitt.edu Key analyses performed during MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. pitt.edu

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity and specificity.

Analysis of Water Molecules: To understand the role of water molecules at the binding interface, which can mediate interactions and contribute to the stability of the complex. frontiersin.org

By applying MD simulations to an SDG-protein complex, such as SDG bound to the MLK4 kinase domain, researchers could verify the stability of the docked pose, observe potential conformational changes in the protein upon binding, and calculate binding free energies with greater accuracy. nih.govfrontiersin.org This provides a more comprehensive understanding of the interaction's dynamics and strength than static docking alone.

In Silico Predictive Modeling for Biological Activity

In silico predictive modeling encompasses a range of computational techniques that aim to predict the biological activity of a molecule based on its structure. These methods are essential in modern drug discovery and natural product research for identifying potential therapeutic uses, understanding structure-activity relationships, and elucidating molecular mechanisms.

Density Functional Theory (DFT) Analysis of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It provides detailed information about a molecule's geometry, electronic properties, and chemical reactivity. mdpi.commdpi.com DFT analysis has been applied to SDG to understand the fundamental properties that underpin its biological activities. dergipark.org.tr

DFT calculations can determine several key quantum chemical descriptors:

Optimized Molecular Geometry: Provides the most stable 3D arrangement of the atoms in a molecule. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

Energy Gap (Eg): The difference between the HOMO and LUMO energies (Eg = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting how the molecule will interact with biological targets.

In a study investigating the properties of SDG, DFT analysis was performed to visualize its molecular structure and understand its electronic characteristics in the context of its observed anticancer activity. dergipark.org.tr Such analyses help to correlate the structural features of SDG with its biological function, providing a theoretical foundation for its mechanism of action. dergipark.org.tr

Table 2: Key Quantum Chemical Descriptors from DFT Analysis
DescriptorSignificance
Optimized 3D StructureProvides the most stable conformation for use in docking and other modeling. mdpi.com
HOMO EnergyIndicates the molecule's capacity to donate electrons.
LUMO EnergyIndicates the molecule's capacity to accept electrons.
HOMO-LUMO Energy Gap (Eg)Relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and ability to cross membranes.

Computational Target Prediction and Pharmacophore Modeling

Identifying the biological targets of a natural product is a fundamental challenge in understanding its mechanism of action. Computational target prediction methods are designed to screen a compound against a large database of potential protein targets to generate hypotheses about its interactions. nih.govntu.edu.sg These approaches can be broadly categorized as ligand-based or structure-based. nih.govntu.edu.sg

Ligand-based methods rely on the principle that similar molecules often bind to similar targets. ntu.edu.sg These methods compare the 2D or 3D features of the query molecule (e.g., SDG or its metabolites, Enterodiol and Enterolactone) to databases of known active compounds. nih.gov

Structure-based methods , like reverse docking, involve docking the small molecule into the binding sites of a large collection of proteins to identify those with favorable binding scores. nih.gov

Pharmacophore modeling is a powerful ligand-based technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a compound like SDG, a pharmacophore model could be generated based on its 3D structure and known activities. This model could then be used as a 3D query to screen large databases of protein structures to identify potential targets that have a binding site complementary to the pharmacophore. researchgate.net This process helps to narrow down the list of potential protein targets for further experimental validation. mdpi.com While specific, large-scale target prediction studies for SDG are not yet prominent, these in silico tools represent a valuable strategy for exploring the polypharmacology of SDG and its metabolites, potentially uncovering novel mechanisms and therapeutic applications. nih.govnih.gov

Structural Activity Relationship Sar Studies and Analog Design for Secoisolariciresinol Diglucoside

Impact of Glycosylation on Bioactivity and Stability

The glycosylation of secoisolariciresinol (B192356) (SECO) to form secoisolariciresinol diglucoside (SDG) is a critical factor influencing its chemical properties and biological fate. Glycosylation, the attachment of sugar moieties, significantly enhances the water solubility and stability of the lignan (B3055560). upenn.edunih.gov For instance, studies on flaxseed-fortified macaroni have shown that SDG is remarkably stable, with 80% to 95% of the compound recovered after a 32-week storage period. researchgate.net

However, this glycosylation also has a profound impact on its direct bioactivity and bioavailability. As a highly polar compound, SDG exhibits poor membrane permeation and has virtually no oral bioavailability. acs.org Following oral ingestion, SDG is not quantifiable in rat plasma samples. acs.orgacs.org Its biological action is contingent upon metabolic processes in the gut. Intestinal bacteria must first hydrolyze the glycosidic bonds to release the aglycone, SECO. nih.govnih.gov This deglycosylation is a necessary step for absorption and subsequent conversion into the bioactive mammalian lignans (B1203133), enterodiol (B191174) (END) and enterolactone (B190478) (ENL). nih.govacs.orgnih.gov The pharmacokinetics show that after oral intake, SECO concentrations peak in the serum first, followed by the appearance of END and ENL, underscoring the role of SDG as a stable precursor that delivers the aglycone to the gut for biotransformation. nih.gov

Interestingly, the intermediate form, secoisolariciresinol monoglucoside (SMG), which has one glucose molecule, has been noted to exhibit increased activity compared to the diglucoside form, SDG. nih.govacs.org This suggests a nuanced relationship where the degree of glycosylation directly modulates the compound's immediate bioactivity, with complete deglycosylation being a prerequisite for systemic absorption and metabolism into the ultimate bioactive forms.

Influence of Stereochemistry on Lignan Biological Activities

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial determinant of the biological activity of many molecules. In the context of secoisolariciresinol diglucoside, different stereoisomers exist, primarily the (S,S)-SDG and (R,R)-SDG forms. researchgate.net Natural SDG found as the major isomer in flaxseed is (S,S)-SDG. researchgate.net

To investigate the influence of stereochemistry, synthetic versions of both the (S,S) and (R,R) enantiomers have been created and evaluated. nih.gov Research comparing the antioxidant properties of these synthetic stereoisomers revealed that both possess potent activity. In one study, synthetic (S,S)-SDG-1 and (R,R)-SDG-2 exhibited strong antioxidant effects, which were comparable to the activity of the natural (S,S)-SDG isomer isolated from flaxseed. researchgate.net

Further studies extended these findings to DNA radioprotective properties. When tested for their ability to protect plasmid and genomic DNA from gamma radiation damage, both the synthetic (S,S) and (R,R) enantiomers were found to be effective, faithfully recapitulating the properties of their natural counterparts. nih.gov This indicates that for key activities like antioxidant effects and DNA protection, the specific stereochemical configuration at the core of the SDG molecule may not lead to significant differences in efficacy, with both enantiomers demonstrating robust protective capabilities.

Table 1: Comparison of Antioxidant Activity of SDG Stereoisomers This table is interactive and can be sorted by clicking the column headers.

Compound Antioxidant Activity (EC50 in µM) Source
Natural (S,S)-SDG-1 275.24 ± 13.15 researchgate.net
Synthetic (S,S)-SDG-1 292.17 ± 27.71 researchgate.net
Synthetic (R,R)-SDG-2 331.94 ± 21.21 researchgate.net

Synthetic Approaches to Secoisolariciresinol Diglucoside Analogs

The low natural abundance and complex extraction procedures for SDG have driven the development of synthetic routes to produce the compound and its analogs for research. nih.gov This allows for the creation of pure, standardized substances for preclinical and clinical evaluation.

A scalable and concise synthetic pathway for secoisolariciresinol diglucoside has been developed using vanillin (B372448) as a readily available precursor molecule. researchgate.netnih.gov The synthesis involves first constructing the central secoisolariciresinol core. nih.gov This aglycone is then glycosylated using a glucosyl donor, such as perbenzoyl-protected trichloroacetimidate, to attach the sugar moieties. researchgate.net This process can yield different diastereomeric diglucoside derivatives, like (S,S)-8 and (R,R)-9, which can then be separated chromatographically to isolate the desired pure stereoisomers. researchgate.net This chemical synthesis provides a reliable source of SDG, referred to in some studies as LGM2605, with high purity (>95%) for detailed biological investigation. nih.govnih.gov

The synthetic version of SDG, often designated LGM2605, has been extensively evaluated in a variety of in vitro systems to characterize its biological activities. These studies have confirmed that the synthetic compound possesses potent antioxidant and anti-inflammatory properties.

In cell-free assays, synthetic SDG demonstrated high antioxidant potency, scavenging DPPH radicals with an IC50 value of 78.9 μg/ml and showing dose-dependent reducing power. nih.govresearchgate.net It also protects DNA from damage in cell-free systems. nih.govnih.govresearchgate.net

The anti-inflammatory effects of synthetic SDG (LGM2605) have been documented across multiple cell types.

In Human Mesothelial Cells: LGM2605 was shown to protect against asbestos-induced DNA damage and inflammation. It significantly reduced the release of inflammasome-activated cytokines like IL-1β and IL-18 and inhibited NF-κB activation. nih.gov

In Macrophages: LGM2605 mitigated asbestos-induced cytotoxicity, cell death, and oxidative stress. mdpi.com It also reduced the release of pro-inflammatory cytokines IL-6 and TNF-α. mdpi.commdpi.com

In Human Umbilical Vein Endothelial Cells (HUVECs): SDG was found to relieve lipopolysaccharide (LPS)-induced injury by inhibiting the NF-κB pathway, which was partly dependent on disrupting Akt activation. It decreased the levels of inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov

In Microglia: While one study did not find a significant inhibitory effect on the NF-κB pathway in TNF-α-stimulated microglia under its specific experimental conditions, other research points to SDG's anti-inflammatory role in neuroinflammation. upenn.edunih.gov

Furthermore, synthetic SDG (LGM2605) has been shown to directly inhibit the activity of myeloperoxidase (MPO), a pro-inflammatory enzyme, in human leukocytes. nih.gov This inhibition was significant at concentrations of 50 and 100 μM, showcasing a distinct mechanism for its anti-inflammatory action beyond general antioxidant effects. nih.gov

Table 2: Summary of In Vitro Activities of Synthetic Secoisolariciresinol Diglucoside (LGM2605) This table is interactive and can be sorted by clicking the column headers.

Activity Cell System / Assay Key Findings Source
Antioxidant DPPH radical scavenging assay Scavenged DPPH radicals with an IC50 of 78.9 μg/ml. nih.govresearchgate.net
DNA Protection Human mesothelial cells Reduced asbestos-induced DNA damage by 73.6%. nih.gov
DNA Protection Cell-free plasmid & genomic DNA Protected against gamma radiation-induced damage. nih.gov
Anti-inflammatory Human mesothelial cells Reduced asbestos-induced IL-1β and IL-18 release to baseline. nih.gov
Anti-inflammatory Murine macrophages Reduced asbestos-induced ROS generation by up to 95.9%. mdpi.com
Anti-inflammatory HUVECs Decreased LPS-induced IL-1β, IL-6, and TNF-α levels. nih.gov
Enzyme Inhibition Human leukocyte MPO Significantly decreased myeloperoxidase (MPO) activity by up to 75%. nih.gov

Ecological and Plant Physiological Roles of Secoisolariciresinol Diglucoside

Contribution to Plant Defense Mechanisms Against Biotic and Abiotic Stressors

Lignans (B1203133), including SDG, are integral to a plant's defense system. mdpi.com Phenylpropanoids, the broader class of compounds from which lignans are derived, are crucial for protecting plants against UV radiation and both biotic and abiotic stresses. mdpi.com Lignin (B12514952), a related polymer, reinforces cell walls, creating a physical barrier against pathogens and supporting water transport. mdpi.com

While direct research on SDG's role in the defense of its primary source, flax (Linum usitatissimum), is specific, the general functions of lignans suggest a protective role. Plants respond to various stressors by modulating their metabolic pathways, which includes the production of secondary metabolites like lignans. nih.gov These compounds can act as natural protectants against herbivores and pathogens. nih.gov The accumulation of such bioactive compounds in plants under stress is correlated with an increased tolerance to those stressful conditions. researchgate.net For instance, studies on "hairy" root cultures of Linum usitatissimum have shown higher free radical scavenging activity, which is a key component of stress response. researchgate.net Abiotic stressors such as heat, drought, and mineral deficiencies can lead to oxidative stress within the plant; the production of antioxidant compounds is a primary defense mechanism. youtube.com The antioxidant properties of SDG, therefore, likely contribute to mitigating the damage caused by these environmental challenges. wikipedia.org

Furthermore, the response to biotic stress, such as attacks from fungi, bacteria, or insects, involves complex defense mechanisms in plants. mdpi.comfrontiersin.org The production of phytoalexins, which are antimicrobial compounds, is a common defense strategy. nih.gov Flavonoids and other phenolic compounds, which are related to lignans, are known to function as phytoalexins. nih.gov This suggests that SDG may also have a role in defending the plant against pathogenic microorganisms.

Role in Plant Growth and Developmental Processes

The role of secoisolariciresinol (B192356) diglucoside in plant growth and development is intrinsically linked to its function as a precursor to lignin and its presence in key developmental stages. Lignans are synthesized through the phenylpropanoid pathway, which also produces lignin, a critical structural component of the plant cell wall. mdpi.com Lignin provides rigidity to the plant, supports its upright growth, and is essential for the function of the vascular system in transporting water and nutrients. mdpi.com

The accumulation of SDG is particularly high in the seed coat of flax. nih.gov This localization suggests a specific role in seed development and protection. The seed represents a critical stage in the plant life cycle, and its protection is paramount for the propagation of the species. The presence of a high concentration of a defensive compound like SDG in the outer layer of the seed would provide a chemical barrier against seed-borne pathogens and predation.

While SDG is most abundant in seeds, other lignans and related phenolics are found in various parts of the plant, including leaves, stems, and flowers, indicating their importance throughout the plant's life. mdpi.com For example, flax seedlings have been noted to accumulate various phenolics, with their composition changing during early germination, suggesting a dynamic role for these compounds in early growth stages. mdpi.com

Genetic and Genomic Research on Secoisolariciresinol Diglucoside Pathways

Advances in genetics and genomics have significantly illuminated the biosynthetic pathway of secoisolariciresinol diglucoside, identifying key genes and regulatory networks. nih.gov Understanding these molecular mechanisms is crucial for developing new flaxseed cultivars with enhanced lignan (B3055560) content. nih.govnih.gov

Gene expression studies have been pivotal in identifying the enzymes responsible for SDG synthesis. The final step in SDG biosynthesis is the glycosylation of secoisolariciresinol (SECO). bohrium.com Research has identified a specific UDP-glycosyltransferase, UGT74S1 , as the key enzyme that sequentially glucosylates SECO, first to its monoglucoside (SMG) and then to the final diglucoside (SDG). nih.govresearchgate.net

Expression profiling has shown that the UGT74S1 gene is highly expressed in the seed coat of flax, which corresponds with the high accumulation of SDG in this tissue. nih.gov Furthermore, the expression of UGT74S1 is coordinated with that of pinoresinol-lariciresinol reductase (PLR) genes, which are involved in the earlier steps of SECO biosynthesis. nih.govresearchgate.net This co-expression pattern strongly supports their interconnected roles in the SDG biosynthetic pathway. researchgate.net While other related UGT genes, such as UGT74S4 and UGT74S3, have been identified, functional assays have shown that they have significantly less activity towards SECO and are unable to produce SDG, highlighting the specificity and central role of UGT74S1. nih.gov

GeneFunction in SDG BiosynthesisExpression Pattern
LuPLR1 A pinoresinol-lariciresinol reductase involved in the synthesis of the SDG precursor, secoisolariciresinol (SECO). researchgate.netCo-expressed with UGT74S1 during seed development. researchgate.netresearchgate.net
UGT74S1 A UDP-glycosyltransferase that catalyzes the sequential glucosylation of SECO to SMG and then to SDG. nih.govresearchgate.netHighly expressed in the seed coat, peaking during mid-development of the seed. nih.govnih.gov
UGT94H1 A UDP-glycosyltransferase co-expressed with PLR and UGT74S1, but does not show activity in producing SDG. researchgate.netHighly expressed in developing seeds, coordinated with PLR and UGT74S1. researchgate.net
UGT74S3 & UGT74S4 UGTs closely related to UGT74S1 but with minimal glucosylation activity towards SECO and unable to produce SDG. nih.govDifferentially expressed in various tissues, with much lower expression than UGT74S1 in developing seeds. nih.gov

The application of "omics" technologies has provided a system-wide view of SDG biosynthesis and its regulation.

Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in discovering the genes involved in the SDG pathway. By sequencing the transcriptomes of flax seeds at different developmental stages, researchers have been able to correlate the expression levels of specific genes with the accumulation of SDG. researchgate.net This approach led to the identification of UGT74S1 and UGT94H1 as being highly expressed during seed development and co-expressed with PLR. researchgate.net Genome-wide mining of the flax genome has further identified a large family of UGT genes, allowing for phylogenetic analysis to pinpoint those most closely related to UGT74S1. nih.gov

Metabolomics , which involves the comprehensive analysis of all metabolites in a biological sample, has been used to identify the intermediates and final products of the SDG pathway. mdpi.com Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) allows for the detection and identification of a wide range of compounds. mdpi.comnih.gov This has been used to track the dynamic changes in metabolites during different developmental stages or in response to various stimuli. nih.gov For instance, metabolomic studies have been used to identify the various lignans present in flax seedlings and to propose potential biosynthetic pathways based on the detected intermediates. mdpi.com By combining metabolomics with stable isotope labeling, researchers can trace the flow of atoms through the metabolic network, providing definitive evidence for biosynthetic routes. mdpi.com

The integration of transcriptomic and metabolomic data provides a powerful approach to understanding the complex regulatory networks governing SDG biosynthesis. By correlating gene expression profiles with metabolite profiles, scientists can build comprehensive models of how genetic information is translated into the chemical composition of the plant. mdpi.comnih.gov

Q & A

Q. What analytical methods are recommended for quantifying SDG in flaxseed, and how do their protocols differ?

SDG quantification typically involves high-performance liquid chromatography (HPLC) coupled with extraction protocols. For example:

  • Alkaline hydrolysis followed by HPLC is widely used, where defatted flaxseed flour is treated with dioxane/ethanol, hydrolyzed with aqueous base, and purified via solid-phase extraction .
  • Microwave-assisted extraction (MAE) optimizes yield and time (e.g., 3-minute MAE yields 16.1 mg/g SDG) compared to conventional methods, with validation via HPLC .
  • Thin-layer chromatography (TLC) offers a rapid qualitative screening method before quantitative HPLC analysis . Key considerations: Extraction efficiency varies with solvent systems, hydrolysis duration, and column specifications (e.g., C18 reverse-phase columns for HPLC).

Q. What factors contribute to variability in SDG content across flaxseed cultivars?

SDG content in flaxseed ranges from 6.1 to 24.1 mg/g depending on:

  • Cultivar genetics : Danish and Swedish cultivars show significant variability (11.7–24.1 mg/g in defatted flour) .
  • Processing methods : Heat treatment during lignan macromolecule (FLM) analysis may alter SDG stability, requiring FT-IR spectroscopy for structural validation .
  • Environmental conditions : Growth regions impact lignan biosynthesis, though specific mechanisms require further study .

Q. How does SDG modulate oxidative stress to exert antidiabetic effects?

SDG reduces oxidative stress biomarkers such as malondialdehyde (MDA) , a lipid peroxidation product. In Zucker diabetic rats:

  • SDG (40 mg/kg) delayed diabetes onset by suppressing MDA levels (↓33%) and enhancing antioxidant reserves (e.g., reduced aortic chemiluminescence) .
  • Mechanistically, SDG scavenges free radicals and inhibits pro-oxidant enzymes like myeloperoxidase (MPO) .

Advanced Research Questions

Q. What in vivo models validate SDG's efficacy in delaying type 2 diabetes, and what endpoints are critical?

The Zucker Diabetic Fatty (ZDF) rat model is pivotal:

  • Endpoints : Incidence of diabetes (↓80% with SDG), glycemic markers (HbA1c), lipid profiles (total cholesterol, triglycerides), and oxidative stress markers (MDA) .
  • Dose-response : 40 mg/kg SDG in drinking water significantly delays diabetes onset, but prolonged exposure (≥8 weeks) is required for sustained effects . Limitation: Translational relevance to humans requires validation via clinical trials with standardized SDG doses.

Q. What molecular mechanisms underlie SDG's anticancer activity in colorectal cancer (CRC) models?

SDG induces caspase-mediated apoptosis and pyroptosis in CRC cells:

  • Caspase-3 activation : SDG triggers mitochondrial apoptosis in HT-29 cells, evidenced by increased caspase-3 cleavage and Bcl-2 suppression .
  • Gasdermin D (GSDMD) cleavage : SDG activates caspase-1, promoting pyroptosis via GSDMD pore formation, a novel mechanism in CRC cell death . Methodology: Use spheroid cultures to mimic tumor microenvironments and validate efficacy via flow cytometry and Western blotting .

Q. How do experimental designs assess SDG's antiatherogenic effects in hypercholesterolemic models?

Rabbit models fed high-cholesterol diets are standard:

  • Key metrics : Aortic plaque area (↓73% with 15 mg/kg SDG), lipid profiles (↓LDL-C by 35%, ↑HDL-C by 140%), and oxidative stress (↓aortic MDA) .
  • Long-term regression studies : SDG (8+ weeks) not only suppresses but regresses plaques, validated via histopathology and lipidomics . Challenges: Diet composition (e.g., 1% cholesterol) and interspecies differences necessitate careful model selection.

Q. How can researchers reconcile contradictory findings in SDG's dose-response effects across studies?

Variability arises from:

  • Model differences : Rats require higher doses (40 mg/kg) vs. rabbits (15 mg/kg) due to metabolic and absorption disparities .
  • Endpoint selection : Short-term studies may overlook delayed effects (e.g., HDL-C elevation in rabbits occurs at week 4, but LDL-C reduction peaks at week 8) .
  • Standardization : Adopt consistent extraction protocols (e.g., MAE vs. alkaline hydrolysis) and validate purity via NMR or mass spectrometry .

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2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.